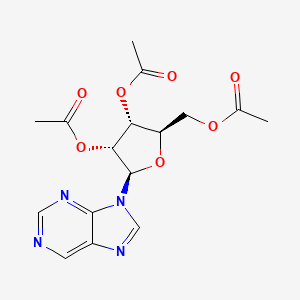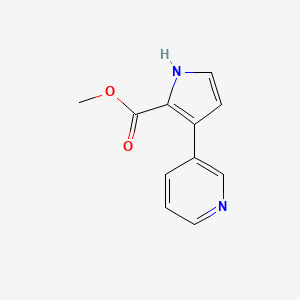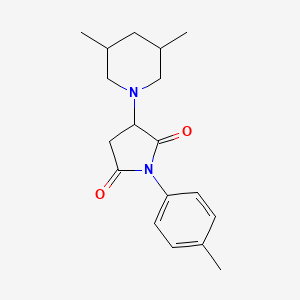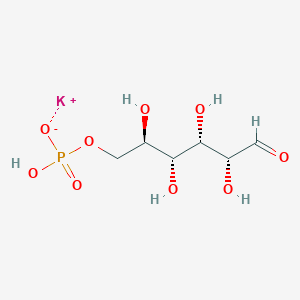
D-Glucose 6-phosphate potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose 6-phosphate potassium salt: is a derivative of glucose, a simple sugar that plays a crucial role in cellular metabolism. This compound is formed when glucose is phosphorylated by enzymes such as hexokinase or glucokinase. It is an important intermediate in both the glycolysis and pentose phosphate pathways, which are essential for energy production and biosynthesis in cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Glucose 6-phosphate potassium salt can be synthesized through the phosphorylation of glucose using hexokinase or glucokinase. The reaction typically involves glucose and adenosine triphosphate (ATP) in the presence of these enzymes, resulting in the formation of D-Glucose 6-phosphate and adenosine diphosphate (ADP). The potassium salt form is obtained by neutralizing the resulting D-Glucose 6-phosphate with potassium hydroxide .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to overproduce the enzymes required for the phosphorylation of glucose, thereby increasing the yield of D-Glucose 6-phosphate. The product is then purified and converted to its potassium salt form .
Analyse Chemischer Reaktionen
Types of Reactions:
Isomerization: It can be isomerized to fructose 6-phosphate by the enzyme phosphoglucose isomerase during glycolysis.
Hydrolysis: D-Glucose 6-phosphate can be hydrolyzed to glucose and inorganic phosphate by the enzyme glucose-6-phosphatase.
Common Reagents and Conditions:
Oxidation: Glucose-6-phosphate dehydrogenase, NADP+ as a cofactor.
Isomerization: Phosphoglucose isomerase.
Hydrolysis: Glucose-6-phosphatase.
Major Products:
Oxidation: 6-Phosphoglucono-δ-lactone.
Isomerization: Fructose 6-phosphate.
Hydrolysis: Glucose and inorganic phosphate.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Glucose 6-phosphate potassium salt is used as a substrate in enzymatic assays to study the activity of enzymes such as glucose-6-phosphate dehydrogenase and phosphoglucose isomerase .
Biology: In biological research, it is used to investigate metabolic pathways, particularly glycolysis and the pentose phosphate pathway. It is also used to study the regulation of glucose metabolism in various cell types .
Medicine: this compound is used in medical research to understand metabolic disorders such as diabetes and glycogen storage diseases. It is also used to study the role of glucose metabolism in cancer cells .
Industry: In the food industry, it is used as a food additive and a precursor for the synthesis of other biochemicals. It is also used in the production of biofuels and biodegradable plastics .
Wirkmechanismus
D-Glucose 6-phosphate potassium salt exerts its effects primarily through its role in cellular metabolism. It is a key intermediate in glycolysis, where it is converted to fructose 6-phosphate by phosphoglucose isomerase. In the pentose phosphate pathway, it is oxidized by glucose-6-phosphate dehydrogenase to produce 6-phosphoglucono-δ-lactone, which is further metabolized to generate NADPH and ribose-5-phosphate . These pathways are crucial for energy production, biosynthesis, and the maintenance of redox balance in cells .
Vergleich Mit ähnlichen Verbindungen
D-Glucose 1-phosphate: An isomer of D-Glucose 6-phosphate, involved in glycogen metabolism.
Fructose 6-phosphate: An isomer formed during glycolysis.
6-Phosphoglucono-δ-lactone: A product of the oxidation of D-Glucose 6-phosphate in the pentose phosphate pathway.
Uniqueness: D-Glucose 6-phosphate potassium salt is unique due to its dual role in both glycolysis and the pentose phosphate pathway. This dual functionality makes it a critical regulator of cellular metabolism and a key player in maintaining cellular energy balance and redox homeostasis .
Eigenschaften
Molekularformel |
C6H12KO9P |
|---|---|
Molekulargewicht |
298.23 g/mol |
IUPAC-Name |
potassium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.K/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+1/p-1/t3-,4+,5+,6+;/m0./s1 |
InChI-Schlüssel |
GYYVAXGNABGNGI-BTVCFUMJSA-M |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)[O-].[K+] |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




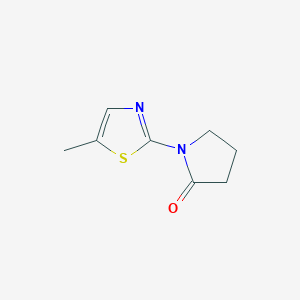

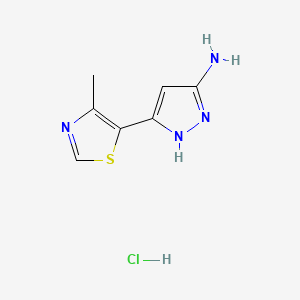

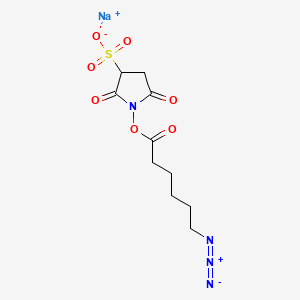
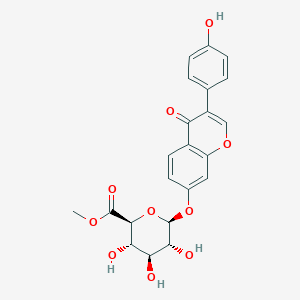

![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
